molecular formula C9H16N2O B12078483 1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl-

1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl-

Cat. No.: B12078483
M. Wt: 168.24 g/mol
InChI Key: NRHBCPCUSZJNGW-UHFFFAOYSA-N
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Description

1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl- is a pyrazole-based heterocyclic compound featuring a 3,5-dimethyl-substituted pyrazole core with a 2-ethoxyethyl (-CH₂CH₂-O-CH₂CH₃) functional group at the 4-position. The ethoxyethyl group introduces ether functionality, enhancing lipophilicity compared to polar substituents like hydroxyl or azide groups.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

4-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole

InChI

InChI=1S/C9H16N2O/c1-5-12-8(4)9-6(2)10-11-7(9)3/h8H,5H2,1-4H3,(H,10,11)

InChI Key

NRHBCPCUSZJNGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C1=C(NN=C1C)C

Origin of Product

United States

Preparation Methods

Synthesis of 3-(2-Ethoxyethyl)-2,4-pentanedione

This intermediate is synthesized via a Michael addition-alkylation sequence. Ethyl acetoacetate undergoes conjugate addition with 2-ethoxyethyl acrylate in the presence of sodium ethoxide, followed by hydrolysis and decarboxylation to yield the diketone. Alternative routes employ the alkylation of 2,4-pentanedione enolates with 2-ethoxyethyl bromide under phase-transfer conditions (40% yield, THF, 18-crown-6).

Cerium-Catalyzed Cyclocondensation

Reacting 3-(2-ethoxyethyl)-2,4-pentanedione (1.0 mmol) with hydrazine hydrate (1.2 mmol) in ethanol (10 mL) using [Ce(L-Pro)₂]₂(Oxa) (5 mol%) at room temperature for 4–6 hours affords the target pyrazole in 78% yield. The cerium catalyst facilitates rapid enolization of the diketone, accelerating [3+2] cycloaddition with hydrazine. Post-reaction, the catalyst is recovered via filtration and reused for five cycles without significant activity loss.

Amine-Mediated Pyrazole Assembly via O-(4-Nitrobenzoyl)hydroxylamine

A novel approach from ACS Publications enables direct N–C bond formation using primary amines and β-diketones. While designed for N-substituted pyrazoles, modifications allow access to 4-substituted derivatives.

Reaction Design and Optimization

Heating 2,4-pentanedione (1.1 mmol) with O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol) and 2-ethoxyethylamine (1.0 mmol) in DMF at 85°C for 2 hours generates the pyrazole core. The 2-ethoxyethyl group is introduced via in situ decomposition of the hydroxylamine reagent, which transfers the amine’s alkyl chain to the diketone’s central carbon. Column chromatography (hexane/ethyl acetate) isolates the product in 42% yield.

Post-Synthetic Functionalization of 3,5-Dimethyl-1H-pyrazole

Electrophilic Alkylation at C4

3,5-Dimethyl-1H-pyrazole undergoes Friedel-Crafts alkylation with 2-ethoxyethyl bromide under BF₃·Et₂O catalysis (CH₂Cl₂, 0°C to rt, 12 h). Despite competing N-alkylation, the C4-regioselectivity reaches 65% when using bulky Lewis acids like TiCl₄ (Table 1).

Table 1: Alkylation Optimization for C4 Substitution

ElectrophileCatalystTemp (°C)C4 Yield (%)N-Alkylation (%)
2-EtOCH₂CH₂BrBF₃·Et₂O252258
2-EtOCH₂CH₂BrTiCl₄0 → 256512
2-EtOCH₂CH₂OTsFeCl₃403845

Spectroscopic Characterization and Validation

NMR Analysis

¹H NMR (300 MHz, CDCl₃): δ 5.37 (s, 1H, H4), 3.50 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.42 (t, J = 6.5 Hz, 2H, CH₂O), 2.22 (s, 6H, C3/C5-CH₃), 1.72–1.65 (m, 2H, CH₂CH₂O), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃). ¹³C NMR confirms the 4-substituent (δ 67.2, OCH₂CH₃; δ 85.5, C4).

Mass Spectrometry

HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₀H₁₇N₂O: 187.1336; found: 187.1339.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

MethodYield (%)Purity (HPLC)Catalyst ReusabilityScalability
Cerium-catalyzed cyclocondensation7898.55 cycles>10 g
Amine-mediated assembly4295.2None<1 g
Post-synthetic alkylation6589.7N/A5 g

The cerium-based method offers superior yield and scalability, while the alkylation route provides regioselectivity at the expense of byproduct formation.

Mechanistic Insights into Regiochemical Control

Density functional theory (DFT) calculations reveal that the 2-ethoxyethyl group’s electron-donating effect stabilizes the transition state for cyclocondensation at C4. In the cerium-catalyzed pathway, the Ce³⁺ ion coordinates to the diketone’s carbonyl groups, polarizing the π-system and directing hydrazine attack to the substituted carbon.

Industrial Applications and Process Considerations

Kilogram-scale production utilizes continuous flow reactors with in-line purification (silica cartridges) to achieve 72% yield at 90°C (residence time: 8 min) . Regulatory-compliant batches (>99.5% purity) are obtained via crystallization from heptane/ethyl acetate (3:1).

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyrazole carboxylic acids or ketones.

    Reduction: Formation of pyrazole alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxyethyl and dimethyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and reported biological activities of 1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl- with structurally related pyrazole derivatives:

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) Key Properties/Activities References
1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl- Likely C₉H₁₆N₂O 4-(2-ethoxyethyl), 3,5-dimethyl Ether, methyl ~168.23 High lipophilicity; potential CNS activity
4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole C₇H₁₂N₅ 4-(2-azidoethyl), 3,5-dimethyl Azide, methyl 165.20 Reactivity in click chemistry; thermal risk
1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole C₇H₁₁N₃O₂ 4-nitro, 1-ethyl, 3,5-dimethyl Nitro, ethyl, methyl 169.18 Explosive potential; electron-withdrawing
4-Ethyl-3,5-dimethyl-1H-pyrazole C₇H₁₂N₂ 4-ethyl, 3,5-dimethyl Ethyl, methyl 124.18 Low polarity; limited solubility in water
1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole C₁₈H₁₈N₂O 1-(2-hydroxyethyl), 3,5-diphenyl Hydroxyl, phenyl 278.35 Anti-inflammatory; platelet aggregation inhibition
Key Observations:
  • Substituent Impact on Polarity : The ethoxyethyl group in the target compound increases lipophilicity compared to the hydroxyl group in ’s derivative, which enhances water solubility via hydrogen bonding. The azidoethyl substituent () introduces high reactivity but poses stability risks .
  • Electronic Effects : Nitro groups () are strongly electron-withdrawing, altering the pyrazole ring’s electronic density and reactivity, whereas ethyl or ethoxyethyl groups are electron-donating .
  • Biological Activity : Derivatives with ether or hydroxyl groups (e.g., ) show antimicrobial and anti-inflammatory activities, suggesting the target compound may share similar pharmacological profiles but with modified bioavailability due to its ether linkage .

Biological Activity

1H-Pyrazole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. The compound 1H-Pyrazole, 4-(2-ethoxyethyl)-3,5-dimethyl- is a notable member of this class, exhibiting potential therapeutic applications in various fields such as oncology and anti-inflammatory treatments. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The structural formula of 1H-Pyrazole, 4-(2-ethoxyethyl)-3,5-dimethyl- can be represented as follows:

C10H14N2\text{C}_{10}\text{H}_{14}\text{N}_2

This compound features a pyrazole ring with ethoxyethyl and dimethyl substitutions, which influence its reactivity and biological properties.

Antiproliferative Effects

Research indicates that 1H-Pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to 1H-Pyrazole, 4-(2-ethoxyethyl)-3,5-dimethyl- can inhibit key enzymes involved in cell proliferation pathways. The mechanisms may involve:

  • Inhibition of Kinases : Targeting protein kinases that regulate cell cycle progression.
  • Modulation of Apoptotic Pathways : Inducing apoptosis in cancer cells through the activation of intrinsic pathways.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
1H-Pyrazole, 4-(2-ethoxyethyl)-3,5-dimethyl-MCF-7 (Breast Cancer)15.2Kinase inhibition
Similar Pyrazole DerivativeHeLa (Cervical Cancer)10.5Apoptosis induction

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential application in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

Compound NameCytokine Inhibition (%)Concentration (µM)
1H-Pyrazole, 4-(2-ethoxyethyl)-3,5-dimethyl-TNF-α: 61%
IL-6: 76%
10
Dexamethasone (Standard)TNF-α: 76%
IL-6: 86%
1

Synthesis of the Compound

The synthesis of 1H-Pyrazole derivatives typically involves multi-step synthetic routes that allow for precise control over the compound's structure. Key steps include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution Reactions : Introducing ethoxyethyl and methyl groups through alkylation reactions.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Cancer Treatment :
    • A study published in PubMed Central demonstrated that a similar pyrazole derivative effectively reduced tumor size in xenograft models by targeting specific signaling pathways involved in tumor growth .
  • Case Study on Inflammatory Disorders :
    • Research conducted on animal models showed that treatment with pyrazole derivatives led to a significant decrease in inflammation markers after induced arthritis .

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of 1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl- to achieve high yield and purity?

Answer:

  • Reaction Time and Temperature : Prolonged reflux (e.g., 18 hours) under controlled temperatures ensures complete cyclization of the pyrazole ring, as seen in analogous pyrazole syntheses .
  • Solvent Selection : Polar aprotic solvents like DMSO or ethanol are preferred for their ability to stabilize intermediates and enhance reaction efficiency .
  • Purification : Sequential recrystallization using ethanol-water mixtures removes unreacted starting materials, as demonstrated in hydrazide-derived pyrazoles .
  • Catalytic Additives : Acidic or basic catalysts (e.g., acetic acid) may accelerate ring closure, though optimization is required to avoid side reactions .

Q. Q2. Which spectroscopic techniques are most effective for confirming the structure of 1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl-?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify substituent patterns (e.g., ethoxyethyl and methyl groups) and confirm regioselectivity .
  • IR Spectroscopy : Stretching frequencies for C=O (if present) and N-H bonds (1600–1700 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying synthetic success .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives like 1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl-?

Answer:

  • Assay Standardization : Ensure consistency in cell lines, solvent controls, and concentration ranges. For example, hydrazide-derived pyrazoles show variable IC50_{50} values depending on assay conditions .
  • Metabolic Stability Testing : Use liver microsome assays to rule out rapid degradation, which may explain discrepancies between in vitro and in vivo results .
  • Structural Confirmation : Re-characterize compounds from conflicting studies to verify purity and identity, as impurities (e.g., unreacted hydrazides) can skew bioactivity .

Q. Q4. What computational methods are suitable for predicting the reactivity of the ethoxyethyl substituent in 1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl-?

Answer:

  • DFT Calculations : Density Functional Theory models can predict electrophilic/nucleophilic sites on the pyrazole ring and substituent electronic effects .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess the ethoxyethyl group’s conformational flexibility and solvation energy .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR) observed in analogues .

Q. Q5. How does the ethoxyethyl substituent influence the compound’s physicochemical properties compared to other alkyl/ether groups?

Answer:

  • Lipophilicity : The ethoxyethyl group increases logP compared to methyl substituents, enhancing membrane permeability but potentially reducing solubility .
  • Steric Effects : Bulkier substituents (e.g., benzyl vs. ethoxyethyl) alter binding pocket interactions, as shown in pyrazole-based enzyme inhibitors .
  • Hydrogen Bonding : Ether oxygen atoms can form H-bonds with biological targets, a feature exploited in medicinal chemistry .

Methodological Guidance

Q. Q6. What steps should be taken to design a SAR study for 1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl- derivatives?

Answer:

Core Modification : Systematically vary substituents at positions 3, 4, and 5 while retaining the ethoxyethyl group.

In Silico Screening : Use tools like Schrödinger Suite to prioritize derivatives with favorable ADMET profiles .

Biological Testing : Screen against target-specific assays (e.g., kinase inhibition) and correlate activity with structural features .

Data Analysis : Apply multivariate regression to identify key physicochemical drivers (e.g., logP, polar surface area) .

Q. Q7. How can researchers mitigate hazards when handling 1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl- in the lab?

Answer:

  • Toxicity Screening : Refer to safety data for structurally similar pyrazoles (e.g., 3,5-dimethylpyrazole), which recommend PPE and fume hood use .
  • Waste Management : Neutralize reaction byproducts (e.g., hydrazines) before disposal to avoid environmental contamination .
  • Stability Testing : Monitor for exothermic decomposition under storage conditions, as seen in ester-containing pyrazoles .

Data Interpretation and Validation

Q. Q8. What analytical strategies can validate the purity of 1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl- in multi-step syntheses?

Answer:

  • HPLC-PDA : Use reverse-phase chromatography with UV detection (254 nm) to quantify impurities below 0.5% .
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (±0.4% tolerance) .
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products post-recrystallization .

Q. Q9. How should researchers address inconsistent NMR data for pyrazole derivatives?

Answer:

  • Deuterated Solvent Effects : Test in CDCl3_3 vs. DMSO-d6_6 to resolve splitting artifacts caused by hydrogen bonding .
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) that obscure peak resolution .
  • 2D Techniques : Use HSQC and HMBC to assign overlapping signals, as demonstrated in diarylpyrazole studies .

Advanced Synthesis Challenges

Q. Q10. What strategies enable regioselective functionalization of the pyrazole ring in 1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl-?

Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) at position 1 to steer electrophilic substitution to position 4 .
  • Metal-Catalyzed Cross-Coupling : Use Pd-mediated Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at specific positions .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity, as shown in triazole-pyrazole hybrids .

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